Quercetagetin 3-methyl ether
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Overview
Description
Quercetagetin 3-methyl ether is a flavonoid compound known for its diverse biological activities. It is a derivative of quercetagetin, characterized by the presence of a methoxy group at the 3-position of the flavonoid structure. This compound is found in various plant species and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetagetin 3-methyl ether typically involves the methylation of quercetagetin. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound may involve the extraction of quercetagetin from plant sources followed by chemical methylation. The extraction process often includes solvent extraction techniques using solvents like ethanol or methanol. The extracted quercetagetin is then subjected to methylation using industrial-scale reactors .
Chemical Reactions Analysis
Types of Reactions: Quercetagetin 3-methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonoids .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives.
Biology: It exhibits antioxidant and anti-inflammatory properties, making it useful in biological research.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
Mechanism of Action
The mechanism of action of quercetagetin 3-methyl ether involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Cellular Senescence: It modulates the activity of proteins involved in cellular senescence, such as p53 and p21, thereby reducing senescence-associated β-galactosidase activity
Comparison with Similar Compounds
Quercetagetin 3-methyl ether can be compared with other similar flavonoid compounds:
Quercetin: Unlike this compound, quercetin lacks the methoxy group at the 3-position, which may affect its biological activity.
Quercetagetin: The parent compound of this compound, quercetagetin, has hydroxyl groups instead of the methoxy group, leading to different chemical and biological properties.
Properties
CAS No. |
64190-88-1 |
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Molecular Formula |
C16H12O8 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O8/c1-23-16-14(22)11-10(5-9(19)12(20)13(11)21)24-15(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3 |
InChI Key |
QZAXKZRZMAXPSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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